molecular formula C12H13F2NO B579948 (2,3-Difluorophenyl)-piperidin-4-ylmethanone CAS No. 1388035-56-0

(2,3-Difluorophenyl)-piperidin-4-ylmethanone

Cat. No.: B579948
CAS No.: 1388035-56-0
M. Wt: 225.239
InChI Key: LTVAJIZVPQXETB-UHFFFAOYSA-N
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Description

(2,3-Difluorophenyl)-piperidin-4-ylmethanone is an organic compound that features a piperidine ring substituted with a difluorophenyl group. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of fluorine atoms in the phenyl ring can significantly alter the compound’s chemical and biological properties, making it a valuable target for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,3-Difluorophenyl)-piperidin-4-ylmethanone typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,3-difluorobenzaldehyde and piperidine.

    Formation of Intermediate: The 2,3-difluorobenzaldehyde undergoes a condensation reaction with piperidine to form an intermediate Schiff base.

    Reduction: The Schiff base is then reduced using a suitable reducing agent like sodium borohydride or lithium aluminum hydride to yield this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, solvent choice, and reaction time. Catalysts and continuous flow reactors may also be employed to enhance the efficiency of the synthesis.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or amines, depending on the reducing agent used.

    Substitution: The fluorine atoms in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydroxide.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(2,3-Difluorophenyl)-piperidin-4-ylmethanone has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Biological Studies: It is used in studies to understand the effects of fluorine substitution on biological activity.

    Industrial Applications: The compound is used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2,3-Difluorophenyl)-piperidin-4-ylmethanone involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound it is being used to synthesize.

Comparison with Similar Compounds

  • (2,4-Difluorophenyl)-piperidin-4-ylmethanone
  • (3,4-Difluorophenyl)-piperidin-4-ylmethanone
  • (2,3-Difluorophenyl)-pyridin-4-ylmethanone

Comparison:

  • Structural Differences: The position of the fluorine atoms on the phenyl ring can significantly impact the compound’s chemical properties and reactivity.
  • Biological Activity: The biological activity can vary based on the position of the fluorine atoms, affecting the compound’s efficacy and safety profile.
  • Chemical Reactivity: The reactivity towards nucleophiles and electrophiles can differ, influencing the types of reactions the compound can undergo.

Properties

IUPAC Name

(2,3-difluorophenyl)-piperidin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F2NO/c13-10-3-1-2-9(11(10)14)12(16)8-4-6-15-7-5-8/h1-3,8,15H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTVAJIZVPQXETB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C(=O)C2=C(C(=CC=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001248796
Record name Methanone, (2,3-difluorophenyl)-4-piperidinyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001248796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1388035-56-0
Record name Methanone, (2,3-difluorophenyl)-4-piperidinyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1388035-56-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methanone, (2,3-difluorophenyl)-4-piperidinyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001248796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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